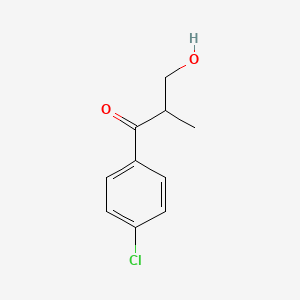![molecular formula C24H18N4O9S2 B14361890 4,4'-Oxybis[N-(4-nitrophenyl)benzene-1-sulfonamide] CAS No. 90286-96-7](/img/structure/B14361890.png)
4,4'-Oxybis[N-(4-nitrophenyl)benzene-1-sulfonamide]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Oxybis[N-(4-nitrophenyl)benzene-1-sulfonamide] is a complex organic compound characterized by its unique structure, which includes two nitrophenyl groups connected by an oxybis linkage and attached to benzene-1-sulfonamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Oxybis[N-(4-nitrophenyl)benzene-1-sulfonamide] typically involves the reaction of 4-nitrophenylamine with benzene-1-sulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through nucleophilic substitution, where the amine group of 4-nitrophenylamine attacks the sulfonyl chloride, resulting in the formation of the sulfonamide linkage. The oxybis linkage is introduced through a subsequent reaction involving the coupling of two sulfonamide units via an oxygen atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Oxybis[N-(4-nitrophenyl)benzene-1-sulfonamide] undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: Formation of 4,4’-Oxybis[N-(4-aminophenyl)benzene-1-sulfonamide].
Substitution: Formation of substituted sulfonamides.
Oxidation: Formation of oxidized derivatives at the benzylic positions.
Aplicaciones Científicas De Investigación
4,4’-Oxybis[N-(4-nitrophenyl)benzene-1-sulfonamide] has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide groups.
Medicine: Explored for its potential antibacterial and antifungal properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4,4’-Oxybis[N-(4-nitrophenyl)benzene-1-sulfonamide] involves its interaction with biological molecules, particularly enzymes. The sulfonamide groups can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4’-Oxybis(benzenesulfonyl hydrazide)
- 4,4’-Oxybis(benzene-1,2-diamine)
Comparison
4,4’-Oxybis[N-(4-nitrophenyl)benzene-1-sulfonamide] is unique due to the presence of nitrophenyl groups, which impart distinct electronic and steric properties. Compared to 4,4’-Oxybis(benzenesulfonyl hydrazide), it has different reactivity and potential applications due to the nitro groups. Similarly, 4,4’-Oxybis(benzene-1,2-diamine) lacks the nitro groups, resulting in different chemical behavior and biological activity.
Propiedades
Número CAS |
90286-96-7 |
|---|---|
Fórmula molecular |
C24H18N4O9S2 |
Peso molecular |
570.6 g/mol |
Nombre IUPAC |
N-(4-nitrophenyl)-4-[4-[(4-nitrophenyl)sulfamoyl]phenoxy]benzenesulfonamide |
InChI |
InChI=1S/C24H18N4O9S2/c29-27(30)19-5-1-17(2-6-19)25-38(33,34)23-13-9-21(10-14-23)37-22-11-15-24(16-12-22)39(35,36)26-18-3-7-20(8-4-18)28(31)32/h1-16,25-26H |
Clave InChI |
RQHFBQKHVQDGIT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)S(=O)(=O)NC4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(Methylsulfanyl)phenyl]prop-2-enenitrile](/img/structure/B14361811.png)
![N-[4-(Diphenylphosphorothioyl)buta-1,3-diyn-1-yl]-N-methylaniline](/img/structure/B14361812.png)
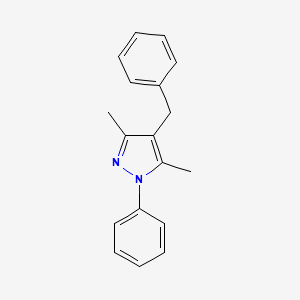

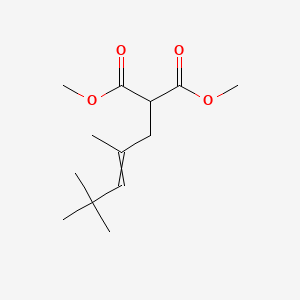
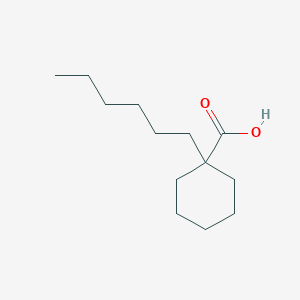
![4-Chloro-2,6-bis[2-(3-methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14361832.png)
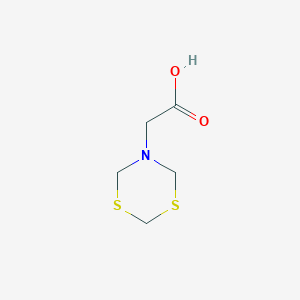
![1,8-Dimethyl-2,7-bis[(methylsulfanyl)methyl]naphthalene](/img/structure/B14361849.png)
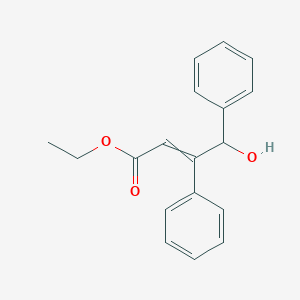
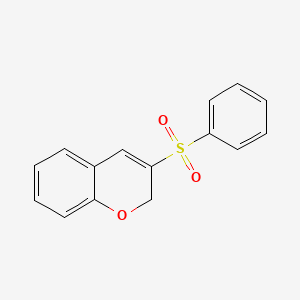
![1-(6,7,8,9-Tetramethyldibenzo[b,d]furan-3-yl)ethan-1-one](/img/structure/B14361876.png)
![3-Ethyl-2-[2-(4-nitrophenyl)prop-1-en-1-yl]-1,3-benzothiazol-3-ium iodide](/img/structure/B14361886.png)
